6-Fluoro-2-methoxy-3-methylphenylboronic acid
Overview
Description
6-Fluoro-2-methoxy-3-methylphenylboronic acid is an organic compound with the molecular formula C8H10BFO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with a boronic acid functional group.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in the suzuki-miyaura cross-coupling reaction .
Mode of Action
The compound is likely to interact with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like 6-Fluoro-2-methoxy-3-methylphenylboronic acid) with a halide or pseudo-halide using a palladium catalyst . The reaction proceeds via oxidative addition, where palladium donates electrons to form a new Pd-C bond, and transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
The pharmacokinetics of boronic acids, in general, can be influenced by factors such as their stability, reactivity, and the presence of functional groups .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a palladium catalyst, and the nature of the halide or pseudo-halide involved in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Analysis
Biochemical Properties
6-Fluoro-2-methoxy-3-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, a critical step in the synthesis of complex organic molecules . Additionally, this compound can interact with enzymes and proteins that contain serine or threonine residues, forming reversible covalent bonds with the hydroxyl groups of these amino acids. This interaction can modulate the activity of these enzymes and proteins, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling molecules and modulating their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling events . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can inhibit or activate enzymes by altering their conformation and activity . Furthermore, this compound can bind to DNA and RNA molecules, affecting gene expression and protein synthesis. The compound’s ability to modulate enzyme activity and gene expression makes it a powerful tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the compound’s ability to form covalent bonds with critical biomolecules, disrupting their normal function.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit or activate enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, this compound can inhibit glycolytic enzymes, reducing the rate of glycolysis and altering cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake into cells . Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through interactions with targeting signals on proteins . These interactions can affect the activity and function of this compound, influencing its role in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methoxy-3-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-fluoro-2-methoxy-3-methylphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methoxy-3-methylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
6-Fluoro-2-methoxy-3-methylphenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic materials.
Biological Studies: Used in the study of enzyme inhibitors and other biologically relevant molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
- 2-Fluoro-3-methoxyphenylboronic acid
- 2-Fluoro-6-methoxyphenylboronic acid
Uniqueness
6-Fluoro-2-methoxy-3-methylphenylboronic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both a fluorine atom and a methoxy group on the phenyl ring can affect the electronic properties of the molecule, making it distinct from other boronic acids with different substituents.
Properties
IUPAC Name |
(6-fluoro-2-methoxy-3-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-4-6(10)7(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUASHASYSIIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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